2-Azaspiro[4.5]decan-3-one

Neuroprotection Retinal ischemia Glaucoma model

2-Azaspiro[4.5]decan-3-one (CAS 64744-50-9), also known as gabapentin-lactam (GBP-L), 4,4-pentamethylene-2-pyrrolidinone, and Gabapentin USP Related Compound A, is a spirocyclic γ-lactam belonging to the azaspiroalkanone class. It is formally the intramolecular cyclization/dehydration product of gabapentin and is classified as Gabapentin Impurity A by both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), with a pharmacopoeial limit of ≤0.05% in gabapentin active pharmaceutical ingredient.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 64744-50-9
Cat. No. B195782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decan-3-one
CAS64744-50-9
Synonyms4,4-Pentamethylene-2-pyrrolidinone;  3-Azaspiro[4.5]decan-2-one;  Gabapentin-lactam;  3,3-Pentamethylene-4-butyrolactam;  2-Azaspiro[4.5]decan-3-one;  3-Azaspiro-[4,5]decan-3-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)NC2
InChIInChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
InChIKeyJAWPQJDOQPSNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.5]decan-3-one (Gabapentin-lactam) – Spirocyclic Lactam Procurement Guide for Neuroprotection Research and Pharmaceutical Quality Control


2-Azaspiro[4.5]decan-3-one (CAS 64744-50-9), also known as gabapentin-lactam (GBP-L), 4,4-pentamethylene-2-pyrrolidinone, and Gabapentin USP Related Compound A, is a spirocyclic γ-lactam belonging to the azaspiroalkanone class . It is formally the intramolecular cyclization/dehydration product of gabapentin and is classified as Gabapentin Impurity A by both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), with a pharmacopoeial limit of ≤0.05% in gabapentin active pharmaceutical ingredient [1]. The compound has a molecular formula C₉H₁₅NO, molecular weight 153.22 g/mol, melting point 89–90 °C, logP 1.79, and is soluble in DMSO up to 40 mg/mL . Critically, GBP-L exhibits pronounced neuroprotective activity mediated by mitochondrial KATP channel opening – a mechanism entirely absent in its parent drug gabapentin – making it a mechanistically distinct research tool rather than merely an impurity [2].

Why 2-Azaspiro[4.5]decan-3-one Cannot Be Substituted by Gabapentin or Other Ring-Size Azaspiroalkanone Analogs in Research and Quality Applications


Despite being a structural analog of gabapentin, 2-azaspiro[4.5]decan-3-one (GBP-L) diverges fundamentally from gabapentin in both mechanism of action and pharmacological outcome: GBP-L opens mitochondrial ATP-sensitive potassium (KATP) channels, whereas gabapentin binds the α2δ subunit of voltage-gated calcium channels [1]. Consequently, GBP-L is neuroprotective in vivo while gabapentin is not, and GBP-L even exerts pro-convulsant activity in the amygdala kindling model in direct contrast to gabapentin's anticonvulsant profile [2]. Within the azaspiroalkanone series, the ring-size homologs 2-azaspiro[4.4]nonan-3-one (cyclopentane-fused) and 2-azaspiro[4.6]undecan-3-one (cycloheptane-fused) differ substantially in melting point, boiling point, density, and logP, which directly affect solid-state handling, chromatographic retention, and formulation behavior [3]. The [4.5]decane spiro center uniquely positions the lactam nitrogen and carbonyl for pharmacological target engagement; simply swapping ring sizes alters the three-dimensional pharmacophore geometry. For pharmaceutical quality control, GBP-L is the sole EP/USP-defined Impurity A reference standard – no other azaspiroalkanone can substitute for regulatory compliance.

Quantitative Differentiation Evidence for 2-Azaspiro[4.5]decan-3-one vs. Closest Analogs: Head-to-Head and Cross-Study Comparative Data


In Vivo Retinal Ganglion Cell (RGC) Survival After Acute Ischemia: GBP-L Doubles Survival vs. Gabapentin Shows No Effect

In a rat model of acute retinal ischemia (intraocular pressure elevated to 120 mmHg for 1 h), 2-azaspiro[4.5]decan-3-one (GBP-L, 2 × 50 mg/kg i.p.) doubled the percentage of surviving retinal ganglion cells from 17.5% (control, CI95=[13%, 22%]) to 35% (CI95=[27%, 43%]) at 2 weeks post-ischemia. In the same study, gabapentin administered at an identical dose (2 × 50 mg/kg i.p.) showed no significant neuroprotective effect [1]. This represents a direct, statistically significant divergence in in vivo efficacy between the lactam and its parent amino acid.

Neuroprotection Retinal ischemia Glaucoma model In vivo pharmacology

In Vitro Inhibition of Ischemia-Induced [³H]Glutamate Release: GBP-L (42.5%) vs. Gabapentin (30.6%) – Quantitative Superiority in a Directly Comparable Assay

In rat hippocampal slices subjected to oxygen glucose deprivation (OGD) in a superfusion system, 2-azaspiro[4.5]decan-3-one (GBP-L, 100 µM) reduced ischemia-induced [³H]glutamate release by 42.5% (CI95=[33.4%, 51.5%]). Under identical conditions, gabapentin (100 µM) reduced release by only 30.6% (CI95=[15.5%, 45.7%]), while the reference antiglutamatergic agent riluzole was ineffective [1]. The 11.9 percentage-point difference represents a ~39% greater relative inhibition by GBP-L compared to gabapentin at the same test concentration. The effect of GBP-L was completely blocked by the KATP channel antagonist glibenclamide (1 µM, apparent pA₂=8.3, CI95=[6.8, 9.4]), confirming a KATP channel-dependent mechanism [1].

Glutamate excitotoxicity Ischemia model Neurotransmitter release In vitro pharmacology

Mitochondrial KATP Channel-Mediated Neuronal Survival: GBP-L (pEC₅₀ 5.0) vs. Gabapentin (No Effect) – Direct Evidence of Divergent Pharmacology

In purified postnatal rat retinal ganglion cells (RGCs) cultured in serum-free medium, 2-azaspiro[4.5]decan-3-one (GBP-L) increased RGC survival in a concentration-dependent manner (3.2–320 µM) to a maximum of 145±5% of control, with a pEC₅₀ of 5.0 (CI95=[4.7, 5.3], equivalent to EC₅₀ ≈ 10 µM) [1]. Critically, gabapentin (32 µM) had no effect on RGC survival in the same assay system. The selective mitochondrial KATP channel antagonist 5-hydroxydecanoate (5-HD, 100 µM) completely blocked the survival-promoting effect of GBP-L, while glibenclamide (1 µM) acted as a competitive antagonist (pA₂=6.8, CI95=[5.9, 7.5]), confirming that GBP-L acts via mitochondrial KATP channel opening – a mechanism not shared by gabapentin [1]. The positive control combination of BDNF+CNTF (50 ng/mL each) enhanced survival to 177±9%.

Mitochondrial KATP channels Retinal ganglion cells Neuroprotection Mechanism of action

Physicochemical Differentiation from Ring-Size Homologs: Melting Point, Boiling Point, LogP, and Density Variations Critical for Formulation and Analytical Method Development

Within the 2-azaspiroalkan-3-one homologous series, the [4.5]decane member (2-azaspiro[4.5]decan-3-one, CAS 64744-50-9) occupies a distinct physicochemical space compared to its smaller ([4.4]nonane, CAS 75751-72-3) and larger ([4.6]undecane, CAS 134617-89-3) ring-size analogs . The [4.5]decane exhibits a melting point of 89–90 °C, substantially higher than the [4.4]nonane at 66–68 °C, while no discrete melting point is reported for the [4.6]undecane [1]. Boiling points increase with ring size (decane: 330.1 °C; nonane: 318.2 °C; undecane: 343.3 °C, all at 760 mmHg), as do logP values (decane: 1.79; nonane: 1.40), directly impacting reversed-phase HPLC retention and solid-phase extraction recovery [2]. Density trends inversely (decane: 1.05 g/cm³; nonane: 1.08 g/cm³; undecane: 1.03 g/cm³). These differences preclude direct interchange in analytical methods calibrated for the [4.5]decane scaffold.

Physicochemical properties Solid-state characterization Chromatographic method development Formulation science

Pharmacopoeial Reference Standard Identity: qNMR-Validated Quantification with a Defined Toxicity Threshold (LD₅₀ 300 mg/kg) vs. Gabapentin (LD₅₀ >5,000 mg/kg)

2-Azaspiro[4.5]decan-3-one is the sole compound designated as Gabapentin Impurity A by both EP and USP, with a regulatory limit of ≤0.05% in gabapentin API [1]. A validated ¹H qNMR method has been developed for identification and quantification of this specific impurity in gabapentin drug substance and capsules, demonstrating that the spirocyclic lactam structure yields diagnostic proton signals (particularly the lactam NH and the cyclohexane ring protons) that enable its selective quantification even in complex pharmaceutical matrices [2]. The compound exhibits an acute oral LD₅₀ of 300 mg/kg in mice, which is approximately 17-fold more toxic than gabapentin (oral LD₅₀ >5,000 mg/kg), underscoring why its content must be rigorously controlled and why it cannot be treated as interchangeable with gabapentin from a safety standpoint [2][3]. The (R)-2-aza-spiro[4.5]decane-4-carboxylic acid analog, while sharing the same spirocyclic core, is a carboxylic acid rather than a lactam and binds the α2δ calcium channel subunit (IC₅₀ 120 nM vs. gabapentin 140 nM), representing a pharmacologically distinct chemotype [4].

Pharmaceutical quality control qNMR spectroscopy Impurity profiling Regulatory compliance

In Vivo Huntington's Disease Model: GBP-L Improves Motor Performance and Reduces Protein Aggregates vs. Gabapentin Shows No Effect

In the R6/2 transgenic mouse model of Huntington's disease, 2-azaspiro[4.5]decan-3-one (GBP-L) treatment resulted in significantly improved motor performance on a narrow beam walking task compared to untreated, vehicle-treated, and gabapentin-treated mice [1]. Furthermore, GBP-L treatment produced a marked reduction of neuronal nuclear and cytoplasmic inclusions (protein aggregates) in the brains of treated mice, a hallmark pathological feature of Huntington's disease. Gabapentin, administered under the same experimental regimen, failed to improve motor performance or reduce protein aggregates [1]. The pharmacokinetic analysis confirmed that GBP-L achieved a mean plasma concentration near its EC₅₀ for mitochondrial ATP-dependent K⁺ channel opening, providing a mechanistic link between the in vivo efficacy and the in vitro pharmacology [1].

Huntington's disease Motor performance Protein aggregation Transgenic mouse model

Optimal Research and Industrial Application Scenarios for 2-Azaspiro[4.5]decan-3-one Based on Verified Differentiation Evidence


Neuroprotection Drug Discovery: Mitochondrial KATP Channel-Targeted Lead Optimization for Retinal and Cerebral Ischemia

2-Azaspiro[4.5]decan-3-one (GBP-L) serves as a validated positive control and potential lead scaffold for mitochondrial KATP channel-opening neuroprotectants. With its demonstrated in vivo efficacy – doubling retinal ganglion cell survival in a rat ischemia model at 2 × 50 mg/kg i.p. [1] – and well-characterized in vitro pharmacology (pEC₅₀ 5.0 for neuronal survival; 42.5% glutamate release inhibition at 100 µM) [1][2], GBP-L provides a benchmark against which novel spirocyclic KATP channel openers can be measured. Its complete blockade by the selective mitochondrial KATP antagonist 5-hydroxydecanoate (100 µM) and competitive antagonism by glibenclamide (pA₂=6.8) offers a robust pharmacological fingerprint for target engagement studies [2]. The spirocyclic core can be further derivatized via the gold-catalyzed dearomative spirocyclization methodology to explore structure-activity relationships [3].

Pharmaceutical Quality Control: EP/USP-Compliant Impurity A Reference Standard for Gabapentin API and Finished Product Testing

2-Azaspiro[4.5]decan-3-one is the mandatory reference standard for Gabapentin Impurity A quantification in pharmaceutical QC laboratories. The validated ¹H qNMR method enables identification and quantification of this specific impurity in gabapentin APIs and capsules with defined limits of quantitation, linearity, accuracy, repeatability, intermediate precision, specificity, and robustness [1]. The regulatory limit of ≤0.05% in gabapentin API, combined with the compound's significantly higher acute toxicity (LD₅₀ 300 mg/kg) compared to gabapentin (LD₅₀ >5,000 mg/kg), makes its accurate quantification critical for batch release, stability testing, ANDA filing, and DMF preparation [1][2]. The compound's distinct melting point (89–90 °C), logP (1.79), and chromatographic retention differentiate it from process-related impurities and degradation products, supporting HPLC method specificity [3].

Huntington's Disease Research: In Vivo Tool Compound for Motor and Histopathological Endpoint Studies

In transgenic R6/2 Huntington's disease mice, GBP-L uniquely improves narrow beam walking performance and reduces neuronal protein aggregates – effects not exhibited by gabapentin [1]. This makes GBP-L a valuable in vivo tool compound for Huntington's disease research programs investigating mitochondrial dysfunction and protein aggregation pathology. The pharmacokinetic finding that GBP-L achieves plasma concentrations near its mitochondrial KATP channel EC₅₀ at behaviorally effective doses provides a direct pharmacokinetic-pharmacodynamic link that facilitates dose selection and translational study design [1].

Potassium Channel Pharmacology: Selective Mitochondrial KATP Channel Opener for Electrophysiology and Cell Survival Assays

GBP-L is one of relatively few pharmacological agents that selectively open mitochondrial (rather than sarcolemmal) KATP channels. Its concentration-dependent enhancement of neuronal survival (Emax 145±5% of control; pEC₅₀ 5.0) combined with complete blockade by 5-HD (100 µM) makes it suitable as a reference agonist in mitochondrial KATP channel studies [1]. Unlike diazoxide (which targets mitochondrial KATP channels but also has other effects) and minoxidil sulfate (which GBP-L partially mimics, with 22.8% glutamate release inhibition at 10 µM [2]), GBP-L provides a structurally distinct spirocyclic lactam chemotype for probing mitochondrial KATP channel pharmacology without confounding α2δ calcium channel subunit binding, which is the primary target of gabapentin and conformationally restricted analogs such as (R)-2-aza-spiro[4.5]decane-4-carboxylic acid (IC₅₀ 120 nM at α2δ) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.